5-フルオロシトシン-13C,15N2

説明

5-Fluoro Cytosine-13C,15N2 is a labeled analogue of 5-fluorocytosine, a fluorinated pyrimidine analogue. It is primarily used in scientific research to study metabolic conversions and biochemical pathways, providing insights into cellular dynamics and enzyme interactions .

科学的研究の応用

Antifungal and Antimicrobial Research

5-Fluoro Cytosine-13C,15N2 is primarily recognized for its antifungal properties, particularly against Candida species. It functions as a prodrug that is converted into the active compound 5-fluorouracil within fungal cells. This conversion is facilitated by the enzyme cytosine deaminase, which is present in certain tumor cells and fungi but not in normal human cells, making it a selective treatment option.

Case Study: Candida albicans Resistance

Research has shown that spontaneous mutants of Candida albicans can develop resistance to 5-fluorocytosine, leading to decreased susceptibility to related compounds like 5-fluorouracil. Studies indicated that such resistance was associated with reduced activity of uridine monophosphate pyrophosphorylase, impacting the incorporation of uridine into RNA . This highlights the need for ongoing research into resistance mechanisms to improve antifungal strategies.

Cancer Therapy

The compound has been extensively studied for its potential in cancer therapy, particularly in gene therapy applications. The combination of 5-fluorocytosine with cytosine deaminase has been investigated as a means to selectively target tumor cells.

Case Study: Colorectal Cancer Treatment

In a study involving human colorectal carcinoma cells expressing cytosine deaminase, it was found that administration of 5-fluorocytosine led to significant tumor regression. When these tumor cells were treated with non-toxic levels of 5-fluorocytosine, they converted it into 5-fluorouracil, resulting in high local concentrations that inhibited tumor growth and affected neighboring non-expressing tumor cells . This demonstrates the potential of using 5-fluoro cytosine-13C,15N2 in targeted cancer therapies.

Metabolic Pathway Mapping

The isotopic labeling of 5-Fluoro Cytosine-13C,15N2 allows researchers to trace metabolic pathways involving nucleic acids. The incorporation of this compound into nucleic acid synthesis provides insights into the dynamics of cellular metabolism and the effects of fluorinated nucleotides on biological processes.

Research Insights

Using stable isotopes like those in 5-Fluoro Cytosine-13C,15N2 enables advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to study metabolic fluxes in living organisms. This application is crucial for understanding how different compounds affect cellular metabolism and can lead to the identification of new therapeutic targets .

Analytical Chemistry Applications

In analytical chemistry, 5-Fluoro Cytosine-13C,15N2 serves as a standard for quantifying other antimycotic agents in biological samples. Its stable isotope nature allows for accurate measurements in complex matrices such as human plasma or serum.

Quantification Methods

Recent advancements have developed robust LC-MS methods for quantifying various antimycotic drugs, including 5-Fluoro Cytosine-13C,15N2. These methods demonstrate high sensitivity and specificity, making them essential for clinical research and therapeutic monitoring .

作用機序

Target of Action

It is known to be used in research to study metabolic conversions and the subsequent biochemical pathways .

Mode of Action

It is used in research to provide insights into cellular dynamics and the molecular basis of enzyme interactions .

Biochemical Pathways

5-Fluoro Cytosine-13C,15N2 is used to study metabolic conversions and the subsequent biochemical pathways in greater detail . It provides insights into cellular dynamics and the molecular basis of enzyme interactions .

Result of Action

It is known to affect gene expression and differentiation when incorporated into dna. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems.

生化学分析

Biochemical Properties

5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .

Cellular Effects

The effects of 5-Fluoro Cytosine-13C,15N2 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .

Molecular Mechanism

5-Fluoro Cytosine-13C,15N2 exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, 5-Fluoro Cytosine-13C,15N2 is converted via 5-FU to 5-fluoro-uridylate .

Metabolic Pathways

5-Fluoro Cytosine-13C,15N2 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro Cytosine-13C,15N2 involves state-of-the-art technology to produce cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions to incorporate the fluorine, carbon-13, and nitrogen-15 isotopes into the cytosine structure.

Industrial Production Methods

Industrial production methods for 5-Fluoro Cytosine-13C,15N2 are not widely disclosed due to proprietary reasons. it is known that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and isotopic enrichment of the compound .

化学反応の分析

Types of Reactions

5-Fluoro Cytosine-13C,15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: The compound can be reduced to form its corresponding reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Fluoro Cytosine-13C,15N2, such as oxidized, reduced, and substituted forms. These products are often used in further research to study their biochemical properties and interactions.

類似化合物との比較

Similar Compounds

5-Fluorocytosine: The parent compound of 5-Fluoro Cytosine-13C,15N2, widely used as an antifungal agent.

5-Fluorouracil: A fluorinated pyrimidine analogue used in cancer treatment.

Cytosine: A pyrimidine base found in nucleic acids.

Uniqueness

5-Fluoro Cytosine-13C,15N2 is unique due to its isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and enzyme interactions. This isotopic labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

生物活性

5-Fluoro Cytosine-13C,15N2 is a stable isotopically enriched derivative of 5-fluorocytosine, a well-known antifungal and antimicrobial agent. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in biological studies, particularly in understanding its mechanisms of action and metabolic pathways. This article provides a comprehensive overview of the biological activity of 5-Fluoro Cytosine-13C,15N2, including its mechanism of action, applications in research, and relevant case studies.

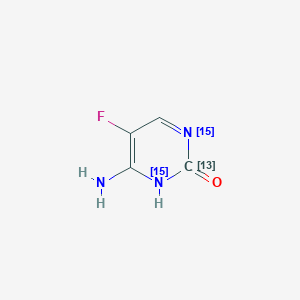

- Chemical Formula : C4H4FN3O

- Molecular Weight : Approximately 115.09 g/mol

- Structure : The compound features a fluorine atom substituted at the 5-position of the cytosine ring, along with isotopic labeling.

5-Fluoro Cytosine-13C,15N2 exerts its biological effects primarily through the following mechanisms:

- Inhibition of DNA Synthesis : It interferes with nucleotide metabolism, leading to the inhibition of DNA synthesis in susceptible organisms such as fungi and certain bacteria. This action is crucial for its antifungal properties against pathogens like Candida species and Cryptococcus neoformans .

- Incorporation into Nucleic Acids : Due to its structural similarity to cytosine, 5-Fluoro Cytosine-13C,15N2 can be integrated into RNA and DNA. This incorporation disrupts normal nucleic acid function and can lead to cell death .

- Impact on Gene Expression : The compound affects gene expression by inhibiting DNA-cytosine methyltransferases, which play a role in epigenetic regulation. This can influence cellular differentiation and function .

Research Applications

5-Fluoro Cytosine-13C,15N2 is utilized across various fields of research:

- Antifungal Studies : Its primary application lies in studying antifungal mechanisms and resistance patterns in fungal pathogens .

- Metabolic Pathway Analysis : The isotopic labeling allows for detailed tracking of metabolic conversions and interactions with enzymes involved in nucleic acid metabolism .

- Drug Development : Researchers use it to explore new therapeutic avenues for treating fungal infections and understanding drug resistance mechanisms .

Case Study 1: Resistance Mechanisms in Candida albicans

A study investigated spontaneous mutants of Candida albicans resistant to 5-fluorocytosine. The research revealed that resistance was often accompanied by decreased susceptibility to other fluoropyrimidines such as 5-fluorouracil. Notably, resistant strains exhibited significant changes in uridine monophosphate pyrophosphorylase activity, which is critical for nucleotide metabolism .

Case Study 2: Enzyme Interaction Studies

Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy has shown that 5-Fluoro Cytosine-13C,15N2 interacts with various enzymes involved in nucleotide metabolism. These studies provide insights into how the compound modifies enzyme activity and affects cellular dynamics .

Comparative Analysis with Related Compounds

The following table summarizes key structural similarities and differences between 5-Fluoro Cytosine-13C,15N2 and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Fluorouracil | Similar base structure | More potent antitumor activity |

| Cytosine | Base without fluorine | Naturally occurring nucleobase |

| 5-Bromocytosine | Halogenated base | Bromine substitution instead of fluorine |

| Azacitidine | Nucleobase analog | Used in cancer therapy; inhibits DNA methylation |

特性

IUPAC Name |

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECTZIEBJDKEO-DPZTXFNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][13C](=O)[15NH]C(=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。